1-Acetyl-3-bromopiperidin-4-one hydrobromide 1-Acetyl-3-bromopiperidin-4-one hydrobromide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13588982
InChI: InChI=1S/C7H10BrNO2.BrH/c1-5(10)9-3-2-7(11)6(8)4-9;/h6H,2-4H2,1H3;1H
SMILES: CC(=O)N1CCC(=O)C(C1)Br.Br
Molecular Formula: C7H11Br2NO2
Molecular Weight: 300.98 g/mol

1-Acetyl-3-bromopiperidin-4-one hydrobromide

CAS No.:

Cat. No.: VC13588982

Molecular Formula: C7H11Br2NO2

Molecular Weight: 300.98 g/mol

* For research use only. Not for human or veterinary use.

1-Acetyl-3-bromopiperidin-4-one hydrobromide -

Specification

Molecular Formula C7H11Br2NO2
Molecular Weight 300.98 g/mol
IUPAC Name 1-acetyl-3-bromopiperidin-4-one;hydrobromide
Standard InChI InChI=1S/C7H10BrNO2.BrH/c1-5(10)9-3-2-7(11)6(8)4-9;/h6H,2-4H2,1H3;1H
Standard InChI Key DBRVCEPCQLYMGA-UHFFFAOYSA-N
SMILES CC(=O)N1CCC(=O)C(C1)Br.Br
Canonical SMILES CC(=O)N1CCC(=O)C(C1)Br.Br

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

1-Acetyl-3-bromopiperidin-4-one hydrobromide features a six-membered piperidine ring with the following substituents:

  • An acetyl group (CH3CO\text{CH}_3\text{CO}) at the nitrogen atom (position 1).

  • A bromine atom at position 3.

  • A ketone group (C=O\text{C=O}) at position 4.
    The hydrobromide salt form enhances its stability and solubility in polar solvents such as water and ethanol .

Physicochemical Data

Key properties include:

PropertyValueSource
Molecular FormulaC7H11Br2NO2\text{C}_7\text{H}_{11}\text{Br}_2\text{NO}_2
Molecular Weight300.98 g/mol
Melting PointNot explicitly reported
SolubilitySoluble in ethanol, DMSO
Storage Conditions2–8°C, dry environment

The compound’s bromine and acetyl groups influence its electronic properties, making it susceptible to nucleophilic substitution and condensation reactions .

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis typically involves bromination of N-acetyl-4-piperidone (CAS: 61892-80-6) using bromine (Br2\text{Br}_2) in chloroform (CHCl3\text{CHCl}_3) at 0°C to room temperature . The reaction proceeds via electrophilic aromatic substitution, yielding 1-acetyl-3-bromo-4-piperidone, which is subsequently treated with hydrobromic acid (HBr\text{HBr}) to form the hydrobromide salt .

Key Reaction Steps:

  • Bromination:
    N-Acetyl-4-piperidone+Br21-Acetyl-3-bromo-4-piperidone\text{N-Acetyl-4-piperidone} + \text{Br}_2 \rightarrow \text{1-Acetyl-3-bromo-4-piperidone}

  • Salt Formation:
    1-Acetyl-3-bromo-4-piperidone+HBr1-Acetyl-3-bromopiperidin-4-one hydrobromide\text{1-Acetyl-3-bromo-4-piperidone} + \text{HBr} \rightarrow \text{1-Acetyl-3-bromopiperidin-4-one hydrobromide}

Optimization and Yield

  • Solvent Choice: Ethanol is preferred for its ability to dissolve both reactants and products, achieving yields >80% .

  • Temperature Control: Exothermic reactions require gradual heating to prevent decomposition .

Applications in Medicinal Chemistry

Intermediate in Drug Synthesis

The compound is a precursor for:

  • Anticancer Agents: Functionalization at the bromine site enables coupling with aryl groups to target tubulin polymerization .

  • Central Nervous System (CNS) Drugs: Piperidine derivatives are explored for dopamine receptor modulation .

Case Study: NICz Scaffold Development

In a 2016 study, 1-acetyl-3-bromopiperidin-4-one hydrobromide was used to synthesize N-heterocyclic carbazole (NICz) derivatives via Buchwald-Hartwig amination. These compounds demonstrated luminescent properties and potential in organic light-emitting diodes (OLEDs) .

Hazard StatementCodePrecautions
Harmful if swallowedH302Avoid ingestion
Skin irritationH315Use gloves and protective clothing
Eye irritationH319Wear safety goggles
Respiratory irritationH335Use in ventilated areas

Comparative Analysis of Piperidine Derivatives

CompoundStructural FeaturesBiological Activity
3-Bromopiperidin-4-one hydrobromideNo acetyl group; simpler structureLower cytotoxicity (IC₅₀ > 200 μM)
1-Acetylpiperidin-4-oneLacks bromine; ketone retainedIntermediate in anticonvulsants
N-Benzoyl-3-bromopiperidin-4-oneBenzoyl instead of acetyl groupEnhanced kinase inhibition

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